2-Bromo-1-iodo-3-methylbenzene 2-Bromo-1-iodo-3-methylbenzene
Brand Name: Vulcanchem
CAS No.: 888214-21-9
VCID: VC3050019
InChI: InChI=1S/C7H6BrI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
SMILES: CC1=C(C(=CC=C1)I)Br
Molecular Formula: C7H6BrI
Molecular Weight: 296.93 g/mol

2-Bromo-1-iodo-3-methylbenzene

CAS No.: 888214-21-9

Cat. No.: VC3050019

Molecular Formula: C7H6BrI

Molecular Weight: 296.93 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-iodo-3-methylbenzene - 888214-21-9

Specification

CAS No. 888214-21-9
Molecular Formula C7H6BrI
Molecular Weight 296.93 g/mol
IUPAC Name 2-bromo-1-iodo-3-methylbenzene
Standard InChI InChI=1S/C7H6BrI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
Standard InChI Key KEGQEFDADWTVBG-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)I)Br
Canonical SMILES CC1=C(C(=CC=C1)I)Br

Introduction

2-Bromo-1-iodo-3-methylbenzene is an organic compound with the molecular formula C₇H₆BrI. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methyl group. This compound is known for its use as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Synthesis Methods

The synthesis of 2-Bromo-1-iodo-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-iodo-3-methylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position on the benzene ring.

Organic Synthesis

2-Bromo-1-iodo-3-methylbenzene is primarily utilized as an intermediate in organic synthesis. It plays a crucial role in the formation of more complex organic molecules through electrophilic aromatic substitution reactions. The presence of both halogens allows for selective reactivity, facilitating the synthesis of various derivatives.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential in drug discovery. It serves as a precursor for synthesizing biologically active molecules, particularly those targeting specific biological pathways. The halogenated structure enhances the pharmacological properties of resultant compounds, making them suitable candidates for further development into pharmaceuticals.

Biological Applications

Recent studies have highlighted the use of this compound in developing radiolabeled compounds for imaging studies, such as positron emission tomography (PET). Its ability to form stable complexes with metal ions also positions it as a valuable ligand in coordination chemistry, potentially leading to novel therapeutic agents.

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals, dyes, pigments, and polymers. Its unique properties allow for the creation of materials with specific electronic characteristics, which are essential in various manufacturing processes.

Research Findings

Case Study 1: Synthesis of Biologically Active Molecules

A recent study demonstrated the synthesis of thiazole-bearing compounds using this compound as an intermediate. These compounds exhibited significant antibacterial activity against various microbial strains, highlighting the compound's utility in developing new antimicrobial agents.

Case Study 2: Coordination Chemistry

Research has shown that this compound can form stable chelate complexes with metal ions. These complexes have been explored for their potential applications in catalysis and material science, showcasing the versatility of this compound beyond traditional organic synthesis.

Comparison with Similar Compounds

Compound NameMolecular FormulaCAS NumberApplications
2-Bromo-1-iodo-3-methylbenzeneC₇H₆BrI888214-21-9Organic synthesis, medicinal chemistry, biological applications
2-Bromo-3-iodotolueneC₇H₆BrI-Similar applications in organic synthesis
3-Bromo-2-iodotolueneC₇H₆BrI-Used in organic synthesis and as a precursor for complex molecules
1-Bromo-2-iodobenzeneC₆H₄BrI-Used in organic synthesis and as an intermediate in various chemical reactions

Safety and Handling

2-Bromo-1-iodo-3-methylbenzene requires careful handling due to its potential hazards. It is classified with hazard statements H315, H319, and H335, indicating risks of skin and eye irritation and respiratory tract irritation . Storage should be in a dark, sealed environment at temperatures between 2-8°C.

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